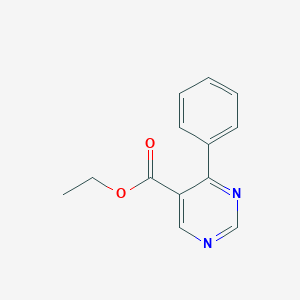

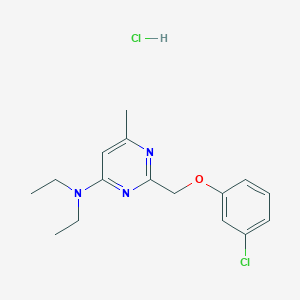

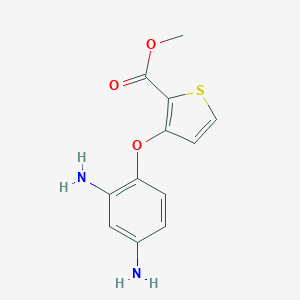

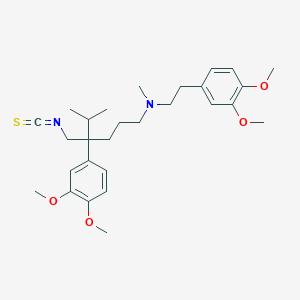

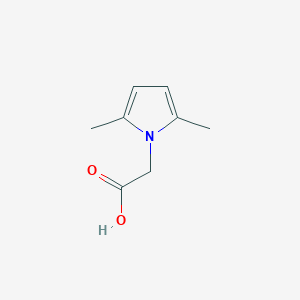

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiophene derivatives, including compounds similar to Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate, typically involves multi-step chemical reactions. For example, one method involves the halogenation of methyl 3-hydroxythiophene-2-carboxylate, followed by alcohol addition and subsequent reactions to yield thiophene derivatives (Corral & Lissavetzky, 1984). Another approach for synthesizing polythiophenes and related compounds includes chemical polymerization using oxidizing agents, demonstrating the versatility in the synthesis of thiophene-based compounds (Chen & Tsai, 1993).

Molecular Structure Analysis

Molecular structure analysis of thiophene derivatives, such as those structurally related to this compound, involves various spectroscopic techniques. For instance, Fourier transform infrared (FT-IR), Raman spectroscopy, and nuclear magnetic resonance spectroscopy (NMR) have been utilized to characterize the structural features of thiophene compounds, with computational methods providing insights into their electronic properties (Vennila et al., 2023).

Chemical Reactions and Properties

Thiophene compounds, including this compound, can undergo various chemical reactions, highlighting their reactive nature. Such reactions include electrophilic substitutions, coupling reactions, and polymerizations, leading to the formation of complex structures and derivatives with diverse properties (Teiber & Müller, 2012). The versatility in reactions allows for the synthesis of compounds with specific functions and applications.

Physical Properties Analysis

The physical properties of thiophene derivatives are influenced by their molecular structure, including solubility, melting points, and optical properties. For example, the substitution pattern on the thiophene ring can affect the compound's solubility in various solvents, its thermal stability, and its optical properties, such as absorption and emission wavelengths (Yang et al., 2007).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as reactivity towards nucleophiles or electrophiles, are crucial for their application in synthesis and material science. The presence of functional groups, such as ester or amine groups, significantly impacts the compound's reactivity, enabling a wide range of chemical transformations and the synthesis of targeted molecules with desired properties (Mugnaini et al., 2014).

Scientific Research Applications

Synthesis and Chemical Reactions

- Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate has been studied for its reactions and synthesis capabilities. For example, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from methyl 3-hydroxythiophene-2-carboxylate, were shown to react with alcohols and yield thiophene-2,4-diols (Corral & Lissavetzky, 1984).

Pharmacological Research

- Studies have investigated the genotoxic and carcinogenic potentials of derivatives of methyl 3-aminothiophene-2-carboxylate, like 3-amino-4-methylthiophene-2-carboxylate. These compounds are often used in pharmaceuticals and other products, raising concerns about their toxic effects in humans (Lepailleur et al., 2014).

Material Science and Solar Cells

- Methyl thiophene-2-carboxylate derivatives have been explored in material science, particularly in the context of polymer solar cells. For instance, a study synthesized a wide-bandgap polymer incorporating methyl thiophene-2-carboxylate for high-performance nonfullerene-type polymer solar cells (Park et al., 2017).

Organic Synthesis

- The compound has been used in the synthesis of various organic molecules. For example, methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates were synthesized from methyl 3-aminothiophene-2-carboxylate, demonstrating its utility in nucleophilic substitution reactions (Krinochkin et al., 2021).

Environmental Science

- This compound has also been studied for environmental applications. For example, research has focused on the recovery of acetic acid in the production process of methyl 3-chlorosulfonyl-thiophene-2-carboxylate, highlighting its relevance in industrial processes and environmental management (Tian-gui, 2006).

properties

IUPAC Name |

methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-16-12(15)11-10(4-5-18-11)17-9-3-2-7(13)6-8(9)14/h2-6H,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYJCDZZCPONPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377109 |

Source

|

| Record name | Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104636-77-3 |

Source

|

| Record name | Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate](/img/structure/B9285.png)

![8-(3-Hydroxypropyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B9288.png)